

Application Note: Mass Spectrometry Fragmentation Analysis of DL-O-Methylserine

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Compound of Interest

Compound Name: DL-O-Methylserine

CAS No.: 19794-53-7

Cat. No.: B108039

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Introduction: The Analytical Imperative for Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of molecules crucial to drug discovery, metabolomics, and synthetic biology.[1] Unlike their 22 proteinogenic counterparts, NPAAs are not directly encoded by the standard genetic code but play significant roles as metabolic intermediates and building blocks for novel therapeutics. **DL-O-Methylserine** (2-amino-3-methoxypropanoic acid) is one such NPAA, a derivative of serine featuring a methyl ether linkage on its side chain.[2] This modification fundamentally alters its chemical properties compared to native serine, necessitating robust analytical methods for its characterization.

Tandem mass spectrometry (MS/MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is the definitive tool for the structural elucidation of these modified amino acids.[3][4] By precisely selecting the precursor ion and subjecting it to controlled fragmentation via Collision-Induced Dissociation (CID), a reproducible "fingerprint" of fragment ions is generated.[5][6] This application note provides an in-depth analysis of the mass spectrometric fragmentation behavior of **DL-O-Methylserine** in both positive and

negative ion modes, establishing a reliable basis for its identification in complex biological and chemical matrices.

Physicochemical Characteristics and Ionization

Understanding the fundamental properties of **DL-O-Methylserine** is essential for developing an effective MS method. The presence of a primary amine (a basic site) and a carboxylic acid (an acidic site) makes it an amphoteric molecule, readily ionizing in both positive and negative ESI modes.

Table 1: Core Properties of **DL-O-Methylserine**



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In positive mode ESI, protonation is expected to occur at the most basic site, the nitrogen atom of the primary amine, to form the $[M+H]^+$ ion. Conversely, in negative mode, deprotonation of the acidic carboxylic acid proton yields the $[M-H]^-$ ion.

Positive Ion Mode: Fragmentation of the $[M+H]^+$ Precursor

Upon isolation and CID of the protonated precursor ion at m/z 120.07, two primary fragmentation pathways are observed, leading to the formation of characteristic product ions. The most dominant pathway for α -amino acids involves the formation of a stable immonium ion.

Pathway A: Formation of the Immonium Ion (m/z 74.06)

This is the most abundant and diagnostically significant fragmentation route. The protonated precursor undergoes a concerted neutral loss of formic acid (HCOOH), which has a mass of 46.02 Da. This is a hallmark fragmentation for many amino acids.^{[11][12]} The resulting fragment is a stable, resonance-stabilized immonium ion.

- Precursor Ion: $[\text{C}_4\text{H}_{10}\text{NO}_3]^+$ (m/z 120.07)
- Neutral Loss: HCOOH (Formic Acid, 46.02 Da)
- Product Ion: $[\text{C}_3\text{H}_8\text{NO}]^+$ (m/z 74.06)

This pathway is highly specific and provides structural information confirming the amino acid backbone and the mass of the side chain.

Pathway B: Neutral Loss of Methanol (m/z 88.04)

A secondary, yet informative, fragmentation pathway involves the neutral loss of methanol (CH₃OH) from the side chain, with a mass of 32.03 Da. This cleavage is indicative of the O-methyl group and the adjacent hydroxyl-derived oxygen.

- Precursor Ion: $[\text{C}_4\text{H}_{10}\text{NO}_3]^+$ (m/z 120.07)
- Neutral Loss: CH₃OH (Methanol, 32.03 Da)
- Product Ion: $[\text{C}_3\text{H}_6\text{NO}_2]^+$ (m/z 88.04)

The following diagram illustrates these key fragmentation events.



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Figure 1: Proposed CID fragmentation pathways for protonated **DL-O-Methylserine**.

Table 2: Summary of Major Product Ions in Positive Mode ($[M+H]^+$)



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Data derived from NIST spectral database and mechanistic principles.[7]

Negative Ion Mode: Fragmentation of the $[M-H]^-$ Precursor

Analysis in negative ion mode provides complementary structural information. The deprotonated precursor at m/z 118.05 fragments via pathways characteristic of carboxylate anions.

Pathway C: Loss of Formaldehyde (m/z 88.04)

A notable fragmentation involves the neutral loss of formaldehyde (CH₂O, 30.01 Da). This rearrangement is characteristic of β-hydroxy amino acids and their derivatives, like serine.

- Precursor Ion: [C₄H₈NO₃]⁻ (m/z 118.05)
- Neutral Loss: CH₂O (Formaldehyde, 30.01 Da)
- Product Ion: [C₃H₆NO₂]⁻ (m/z 88.04)

Pathway D: Loss of Methanol (m/z 86.02)

Similar to the positive mode, a loss of methanol can occur, though the mechanism differs. This cleavage confirms the presence of the methoxy group.

- Precursor Ion: [C₄H₈NO₃]⁻ (m/z 118.05)
- Neutral Loss: CH₃OH (Methanol, 32.03 Da)
- Product Ion: [C₃H₄NO₂]⁻ (m/z 86.02)

Pathway E: Formation of Cyanate Ion (m/z 42.01)

A more extensive fragmentation can lead to the formation of the cyanate ion ([OCN]⁻), which is a common fragment for many amino acids in negative mode, resulting from the cleavage of the amino acid backbone.

- Precursor Ion: [C₄H₈NO₃]⁻ (m/z 118.05)
- Product Ion: [CNO]⁻ (m/z 42.01)



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